5-Bromopyridine-2-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

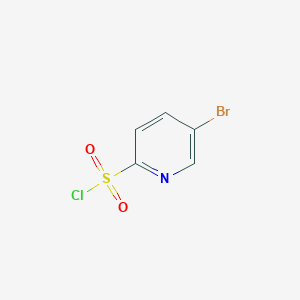

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromopyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO2S/c6-4-1-2-5(8-3-4)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPJXSLJOVFCOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659341 | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874959-68-9 | |

| Record name | 5-Bromopyridine-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-Bromopyridine-2-sulfonyl chloride

An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal reagent in modern organic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a functionalized pyridine core, this compound serves as a versatile building block for the synthesis of a wide array of biologically active molecules. Its unique electronic and structural properties allow for precise chemical modifications, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its physicochemical properties, reactivity, synthesis, handling protocols, and key applications, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

The utility of this compound stems from its distinct molecular architecture. The structure features a pyridine ring, a six-membered heterocycle containing a nitrogen atom, which influences the molecule's electronic properties and solubility.[1] A bromine atom is substituted at the 5-position, offering a site for further functionalization through reactions like palladium-catalyzed cross-coupling.[1] The key to its reactivity, however, is the sulfonyl chloride (-SO₂Cl) group at the 2-position. The sulfur atom in this group is highly electrophilic, making it susceptible to nucleophilic attack, which is the basis for its primary applications in synthesis.[1][2]

Core Physicochemical Data

A summary of the essential is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 874959-68-9 | [2][3] |

| Molecular Formula | C₅H₃BrClNO₂S | [2] |

| Molecular Weight | 256.51 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 80-83 °C | [3] |

| Boiling Point | 301 °C at 760 mmHg | [3] |

| Solubility | Soluble in chloroform.[4] Insoluble in water. | |

| Storage Conditions | Store at 0-8 °C[2] or in a freezer at -20°C under an inert atmosphere.[3][4] |

Synthesis and Workflow

While multiple synthetic routes exist, sulfonyl chlorides are commonly prepared through the oxidative chlorination of corresponding sulfur compounds like thiols or the conversion of sulfonyl hydrazides.[5] A general and efficient method involves the reaction of a sulfonyl hydrazide with an N-halosuccinimide (NCS for chlorides, NBS for bromides).[5] This approach is often clean, rapid, and proceeds in high yields under mild conditions.[5]

Caption: General workflow for synthesizing sulfonyl chlorides.

Chemical Reactivity and Mechanistic Considerations

The synthetic utility of this compound is dominated by the electrophilicity of the sulfonyl chloride functional group. This group readily reacts with a wide range of nucleophiles, making it a cornerstone for creating sulfonamides and sulfonate esters.

Sulfonamide Formation

The reaction with primary or secondary amines is one of the most important transformations, yielding sulfonamides. This functional group is a well-established pharmacophore present in numerous drugs, including antibacterial and diuretic agents.[1] The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride.

Sulfonate Ester Formation

Similarly, reaction with alcohols or phenols produces sulfonate esters.[1] These esters are not only stable compounds but can also serve as excellent leaving groups in subsequent nucleophilic substitution reactions, further expanding the synthetic possibilities.

Derivatization at the Bromine Position

The bromine atom on the pyridine ring provides a secondary site for modification. It can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the attachment of diverse aryl or alkyl groups.[1] This dual reactivity—at both the sulfonyl chloride and the bromine—makes it a highly valuable and versatile intermediate for building molecular complexity.[1]

Caption: Key reaction pathways for this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The sulfonyl chloride group gives rise to strong, characteristic absorption bands. These typically appear in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ for the asymmetric and symmetric SO₂ stretching vibrations, respectively.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the pyridine ring will appear as distinct signals in the aromatic region. The strong electron-withdrawing effect of the sulfonyl chloride group will cause deshielding of adjacent protons, shifting their signals downfield.[6] ChemicalBook provides access to ¹H NMR spectra for this compound.[7]

-

Mass Spectrometry (MS) : Mass spectrometry will show the molecular ion peak corresponding to its mass. A characteristic isotopic pattern will be observed due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), which aids in confirming the compound's identity.[6]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards : It is classified as corrosive and can cause severe skin burns and eye damage. It is also a skin sensitizer. The compound is moisture-sensitive and reacts with water, potentially liberating toxic gas.[8]

-

Handling : Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.[8]

-

Storage : Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[8][9] Recommended storage is in a dry, cool place, with temperatures between 0-8 °C[2] or in a freezer at -20 °C for long-term stability.[3][4] It is incompatible with strong oxidizing agents, strong acids, strong bases, and amines.[8]

Applications in Research and Development

The unique properties of this compound make it a preferred intermediate in several high-value chemical industries.

-

Pharmaceutical Synthesis : It is a crucial building block for creating new drug candidates.[1][2] The ability to easily form sulfonamides and further derivatize the pyridine core allows medicinal chemists to generate libraries of complex molecules for screening and lead optimization in areas such as anti-inflammatory and antibacterial drug discovery.[2]

-

Agrochemical Development : In the agrochemical sector, it is used to synthesize novel herbicides and pesticides.[1][2] The specific molecular framework is leveraged to design compounds with high efficacy and selectivity for crop protection.[2]

-

Material Science : The compound is also utilized in creating specialty polymers and materials where the incorporation of the sulfonyl group can impart specific desired properties.[2]

Conclusion

This compound is a powerful and versatile reagent whose value is firmly established in synthetic chemistry. Its dual reactivity, stemming from the electrophilic sulfonyl chloride group and the modifiable bromine substituent, provides a robust platform for the construction of complex molecular architectures. For researchers in drug discovery and fine chemical synthesis, a thorough understanding of its properties, reactivity, and handling requirements is essential for leveraging its full synthetic potential safely and effectively.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 874959-68-9 [sigmaaldrich.com]

- 4. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE CAS#: 874959-68-9 [m.chemicalbook.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. 5-BROMO-PYRIDINE-2-SULFONYL CHLORIDE(874959-68-9) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. 65001-21-0 CAS MSDS (5-BROMOPYRIDINE-3-SULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

5-Bromopyridine-2-sulfonyl chloride CAS number and pricing

An In-Depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride for Advanced Research and Development

Authored by: A Senior Application Scientist

Introduction: In the landscape of modern synthetic chemistry and drug discovery, the strategic use of highly functionalized building blocks is paramount. Among these, heteroaromatic sulfonyl chlorides have emerged as exceptionally versatile reagents. This guide provides a comprehensive technical overview of this compound, a key intermediate whose unique structural features are leveraged in the synthesis of a wide array of biologically active compounds and advanced materials.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into its properties, synthesis, reactivity, and applications, supported by practical protocols and safety considerations.

Core Compound Identification and Properties

This compound is a highly reactive, crystalline solid that serves as a critical precursor in diverse synthetic applications, from pharmaceuticals to agrochemicals.[1] Its bifunctional nature, featuring a reactive sulfonyl chloride group and a bromine-substituted pyridine ring, allows for sequential and site-selective modifications.

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 874959-68-9 | [1][3][4] |

| Molecular Formula | C₅H₃BrClNO₂S | [1][3][5] |

| Molecular Weight | 256.51 g/mol | [1][5] |

| Appearance | White to off-white solid | [1][3] |

| Melting Point | 80-83 °C | [3] |

| Boiling Point | 301 °C at 760 mmHg | [3] |

| Purity | Typically ≥95-99% (by HPLC) | [1][3] |

| Storage Conditions | Store at 0-8 °C or -20°C for long-term stability | [1][3] |

| Solubility | Soluble in aprotic organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN). Reacts with protic solvents. |

Note: A hydrochloride salt of this compound is also commercially available under CAS Number 1150561-80-0.[6][7]

Supplier Information and Indicative Pricing

This compound is available from a range of specialized chemical suppliers. Pricing is contingent on purity, quantity, and supplier. The following table provides an overview of common suppliers for research and bulk quantities.

| Supplier | Indicative Purity | Availability |

| Sigma-Aldrich | AldrichCPR | Research Quantities |

| Chem-Impex | ≥99% (HPLC) | Research to Bulk |

| Molport | Screening Compounds | Aggregator |

| BLD Pharm | Research Quantities | Research Quantities |

Pricing is subject to fluctuation and should be confirmed directly with the suppliers.

Synthesis and Manufacturing Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While specific proprietary methods may vary, the general synthetic routes rely on the functionalization of a pre-existing brominated pyridine scaffold.

A common conceptual pathway involves the conversion of a suitable precursor, such as 5-bromo-2-aminopyridine or 5-bromopyridine-2-thiol, into the desired sulfonyl chloride.

General Synthetic Workflow via Diazotization-Sulfonylation

One established method for preparing aryl sulfonyl chlorides is the Sandmeyer-type reaction, starting from an amino-substituted heterocycle. This workflow is illustrated below.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 874959-68-9 [sigmaaldrich.com]

- 4. This compound | 874959-68-9 | Buy Now [molport.com]

- 5. 5-bromo-pyridine-2-sulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1150561-80-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Properties, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in modern organic and medicinal chemistry. Characterized by a highly reactive sulfonyl chloride group and a bromine-substituted pyridine ring, this compound serves as a versatile building block for the synthesis of a wide array of complex molecules, particularly in the development of novel pharmaceutical agents. This guide provides an in-depth analysis of its core physicochemical properties, explores its reactivity and underlying reaction mechanisms, presents detailed experimental protocols for its application, and discusses its significance in drug discovery, supported by authoritative references.

Introduction to Pyridine Sulfonyl Chlorides in Medicinal Chemistry

Sulfonyl chlorides are a cornerstone functional group in the synthesis of sulfonamides, a class of compounds with remarkable and diverse pharmacological activities, including antibacterial, diuretic, and anticancer properties. The pyridine scaffold itself is a privileged structure in drug discovery, present in numerous approved drugs. The combination of these two features in this compound creates a powerful bifunctional reagent. The electron-withdrawing nature of the sulfonyl chloride group and the pyridine ring, coupled with the presence of a bromine atom—a key handle for cross-coupling reactions—makes this molecule an exceptionally valuable precursor for generating molecular diversity and fine-tuning the pharmacokinetic properties of drug candidates.[1]

Physicochemical Properties

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. This compound is a white solid at room temperature and requires refrigerated storage to maintain its stability.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrClNO₂S | [1] |

| Molecular Weight | 256.51 g/mol | [1] |

| CAS Number | 874959-68-9 | [1] |

| Appearance | White Solid | [1] |

| Melting Point | 80-83 °C | |

| Boiling Point | 301 °C (at 760 mmHg) | |

| Storage Conditions | Store at 0-8 °C | [1] |

Core Reactivity and Mechanistic Rationale

The primary utility of this compound stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

The most common reaction is the formation of sulfonamides via reaction with primary or secondary amines.

Causality of Reaction Conditions:

-

Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid, which would otherwise protonate the amine nucleophile, rendering it unreactive. Pyridine can also be used as both a base and a solvent.

-

Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically used to prevent reaction with the solvent itself.

-

Temperature: The reaction is often initiated at 0 °C to control the initial exothermic reaction rate and then allowed to warm to room temperature to ensure completion.

Below is a diagram illustrating the fundamental nucleophilic substitution mechanism.

Caption: Mechanism of sulfonamide formation.

Applications in Drug Discovery & Synthesis

The dual functionality of this compound makes it a powerful tool. The sulfonamide linkage provides a stable, metabolically robust connection point that can participate in hydrogen bonding within a biological target. The bromine atom serves as a versatile handle for further structural modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the late-stage introduction of diverse aryl or heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This reagent is valuable in the synthesis of intermediates for anti-inflammatory, antibacterial, and other therapeutic agents.[1]

Experimental Protocols & Workflow

Protocol: General Procedure for Sulfonamide Synthesis

This protocol describes a typical, self-validating workflow for the synthesis of a sulfonamide derivative.

Safety Precautions: this compound is corrosive and moisture-sensitive. It causes severe skin burns and eye damage and may cause an allergic skin reaction. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).[2]

Materials:

-

This compound

-

Primary or secondary amine (1.0 eq)

-

Triethylamine (TEA) or DIPEA (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

TLC plates, silica gel, and appropriate solvents for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and dissolve it in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes.

-

Reagent Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and HPLC.

References

The Advent of a Key Synthetic Scaffolding: A Technical Guide to the Discovery and First Synthesis of 5-Bromopyridine-2-sulfonyl Chloride

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth technical overview of the discovery and first synthesis of 5-Bromopyridine-2-sulfonyl chloride, a pivotal reagent in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to deliver a narrative that is both scientifically rigorous and contextually rich, offering insights into the chemical principles that underpin its synthesis and utility.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in the field of organic synthesis, particularly in the construction of novel pharmaceutical agents. Its structure, featuring a pyridine ring substituted with both a bromine atom and a highly reactive sulfonyl chloride group, offers medicinal chemists a versatile platform for molecular elaboration. The pyridine core is a common motif in a vast array of biologically active compounds, while the sulfonyl chloride provides a robust handle for the formation of sulfonamides—a privileged functional group in drug design. The bromine atom serves as a valuable site for further functionalization, most notably through transition metal-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures. This unique combination of reactive sites makes this compound a highly sought-after building block in the development of new therapeutics.[1]

The Genesis of a Synthesis: A Mechanistic Perspective

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a survey of the chemical literature, its first synthesis can be confidently inferred from the well-established principles of aromatic and heterocyclic chemistry developed in the mid-20th century. The most logical and widely practiced approach for the preparation of this and similar heteroaryl sulfonyl chlorides is a variation of the classic Sandmeyer reaction.[2] This powerful transformation allows for the conversion of an aromatic or heteroaromatic amine into a variety of functional groups, including sulfonyl chlorides, via a diazonium salt intermediate.

The causality behind this synthetic choice is rooted in the electronic properties of the pyridine ring and the reliability of the diazotization-sulfonylation sequence. The starting material of choice is 2-amino-5-bromopyridine, a readily available precursor.[3] The amino group at the 2-position can be efficiently converted to a diazonium salt under acidic conditions with a nitrite source. This diazonium intermediate is then subjected to a sulfochlorination reaction, typically employing sulfur dioxide in the presence of a copper(II) chloride catalyst. This method provides a regiochemically controlled route to the desired 2-sulfonyl chloride, a feat not easily achieved by direct sulfonation of the pyridine ring.

The First Synthesis: A Reconstructed Protocol

The following protocol represents a detailed, step-by-step methodology for the synthesis of this compound, reconstructed from established procedures for the preparation of aryl and heteroaryl sulfonyl chlorides via the Sandmeyer reaction. This protocol is designed to be a self-validating system, with each step grounded in sound chemical principles.

Part 1: Synthesis of the Precursor, 2-Amino-5-bromopyridine

The synthesis of the starting material, 2-amino-5-bromopyridine, is a critical first step. A common and effective method involves the direct bromination of 2-aminopyridine.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.

-

Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water. Neutralize the solution with a base, such as a saturated aqueous solution of sodium bicarbonate, until the pH is approximately 8.

-

Isolation and Purification: The product, 2-amino-5-bromopyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Synthesis of this compound via Diazotization-Sulfochlorination

This two-step, one-pot procedure is the cornerstone of the synthesis.

Experimental Protocol:

-

Diazotization:

-

Suspend 2-amino-5-bromopyridine in a mixture of concentrated hydrochloric acid and glacial acetic acid in a three-necked flask cooled to -5 to 0 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change. Stir the resulting mixture for an additional 30 minutes at this temperature.

-

-

Sulfochlorination:

-

In a separate, larger flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride. Cool this solution to 0 °C.

-

Carefully and slowly add the freshly prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

-

Isolation and Purification:

-

Quench the reaction by carefully pouring the mixture onto crushed ice.

-

The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Dry the product under vacuum over a suitable desiccant, such as phosphorus pentoxide. Further purification can be achieved by recrystallization from a non-polar solvent like hexane or by column chromatography.

-

Visualizing the Synthesis

The following diagram illustrates the key transformations in the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilicity of 5-Bromopyridine-2-sulfonyl chloride

Introduction

In the landscape of modern organic synthesis and drug discovery, sulfonyl chlorides represent a class of exceptionally versatile reagents. Their inherent reactivity makes them crucial building blocks for constructing complex molecular architectures. Among these, 5-Bromopyridine-2-sulfonyl chloride distinguishes itself through a unique combination of a heterocyclic pyridine core and a highly reactive sulfonyl chloride group. This guide provides an in-depth analysis of the electrophilicity of this compound, offering insights into its reactivity, synthetic applications, and the underlying electronic principles that govern its behavior. This reagent is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals where precision and controlled reactivity are paramount.[1]

Understanding the Electrophilicity of the Sulfonyl Chloride Group

The sulfonyl chloride functional group (R-SO₂Cl) is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and an organic residue (R). This arrangement renders the sulfur atom highly electrophilic and susceptible to nucleophilic attack.[2][3] The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom creates a significant partial positive charge on the sulfur atom, making it a prime target for nucleophiles.

The reactivity of sulfonyl chlorides is a key factor in their widespread use for forging new chemical bonds, primarily in the formation of sulfonamides and sulfonate esters.[2][4]

-

Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a ubiquitous functional group in a vast number of pharmaceuticals known for diverse biological activities.[2][4]

-

Sulfonate Ester Formation: Reaction with alcohols or phenols generates sulfonate esters, which are valuable as intermediates or protecting groups in multi-step syntheses.[2][4]

In contrast to sulfonyl fluorides, which are more resistant to hydrolysis and generally more stable, sulfonyl chlorides exhibit a higher degree of electrophilicity, making them more reactive.[5][6][7] However, this enhanced reactivity also means that the S(VI)-Cl bond is more sensitive to reductive collapse.[6][7]

The Unique Electronic Landscape of this compound

The electrophilicity of the sulfur atom in this compound is further modulated by the electronic effects of the 5-bromopyridine ring. This heterocyclic system introduces a complex interplay of inductive and resonance effects that fine-tune the reactivity of the sulfonyl chloride group.

Influence of the Pyridine Ring and Bromo Substituent

The pyridine ring, being an electron-deficient aromatic system, exerts a significant electron-withdrawing effect on the sulfonyl chloride group. This effect is a combination of:

-

Inductive Effect (-I): The electronegative nitrogen atom in the pyridine ring pulls electron density away from the ring carbons, and consequently from the attached sulfonyl chloride group.

-

Mesomeric Effect (-M): The nitrogen atom can participate in resonance, delocalizing the electron density of the ring and further enhancing its electron-withdrawing character.

The bromine atom at the 5-position also contributes to the electronic environment. While it possesses an electron-withdrawing inductive effect (-I) due to its electronegativity, it also has a weak electron-donating mesomeric effect (+M) through its lone pairs. In the case of halogens, the inductive effect typically dominates.

The net result of these electronic influences is a significant enhancement of the electrophilicity of the sulfur atom in this compound compared to a simple benzenesulfonyl chloride. This heightened reactivity allows for efficient reactions under milder conditions and with a broader range of nucleophiles.[8]

Visualization of Electronic Effects

The following diagram illustrates the key electronic factors influencing the reactivity of this compound.

Caption: Electronic effects in this compound.

Synthetic Applications and Protocols

The enhanced electrophilicity of this compound makes it a valuable reagent in various synthetic transformations, particularly in the construction of sulfonamides which are prevalent in many biologically active compounds.[9]

Typical Sulfonamide Formation

The reaction of this compound with a primary or secondary amine is a cornerstone of its application. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

-

Reactant Preparation: Dissolve the amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen, argon).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 2.0 equivalents) to the solution and stir.

-

Sulfonyl Chloride Addition: Slowly add a solution of this compound (1.1 equivalents) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.

Visualization of a Typical Workflow

The following diagram outlines a typical experimental workflow for the synthesis of a sulfonamide using this compound.

Caption: Workflow for sulfonamide synthesis.

Data Presentation: Reactivity Comparison

| Sulfonyl Chloride | Relative Reactivity | Key Influencing Factors |

| Benzenesulfonyl chloride | Baseline | Unsubstituted aromatic ring |

| 4-Toluenesulfonyl chloride | Lower | Electron-donating methyl group |

| 4-Nitrobenzenesulfonyl chloride | Higher | Strong electron-withdrawing nitro group |

| This compound | Significantly Higher | Electron-withdrawing pyridine ring and bromo substituent |

Trustworthiness and Self-Validating Systems

The reliability of any protocol involving this compound hinges on understanding its stability and handling requirements. This compound is moisture-sensitive and will hydrolyze to the corresponding sulfonic acid in the presence of water, thereby losing its reactivity.[10][11]

Protocol Validation

To ensure the integrity of the starting material and the validity of the experimental results, the following steps are crucial:

-

Reagent Quality: Use freshly opened or properly stored this compound. Storage under an inert, dry atmosphere is recommended.[11]

-

Anhydrous Conditions: All reactions should be carried out using anhydrous solvents and under an inert atmosphere to prevent hydrolysis of the sulfonyl chloride.

-

In-process Controls: Regular monitoring of the reaction by TLC or LC-MS allows for the timely detection of any side reactions or incomplete conversion, enabling adjustments to the reaction conditions if necessary.

-

Product Characterization: The final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy) to confirm its identity and purity.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, largely due to the pronounced electrophilicity of its sulfonyl chloride group. The electron-withdrawing nature of the 5-bromopyridine ring significantly enhances the reactivity of the sulfur center, facilitating a wide range of nucleophilic substitution reactions, most notably the formation of sulfonamides. A thorough understanding of its electronic properties, coupled with rigorous adherence to anhydrous reaction conditions and in-process controls, is paramount for its successful application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]

- 4. This compound | 874959-68-9 | Benchchem [benchchem.com]

- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]

- 11. Buy 5-Bromo-2-chloropyridine-3-sulfonyl chloride | 1146290-19-8 [smolecule.com]

Navigating the Reactivity of 5-Bromopyridine-2-sulfonyl Chloride: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – January 4, 2026 – In the landscape of pharmaceutical and agrochemical development, the precise understanding of reagent behavior is paramount. 5-Bromopyridine-2-sulfonyl chloride, a key building block in the synthesis of novel bioactive molecules, presents both immense opportunity and significant handling challenges due to its inherent reactivity. This in-depth technical guide serves as a crucial resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the solubility and stability of this versatile compound in common organic solvents. By providing a framework for anticipating its behavior, this guide aims to empower scientists to optimize reaction conditions, ensure experimental reproducibility, and maintain a safe laboratory environment.

Introduction: The Synthetic Potential of this compound

This compound is a white solid at room temperature with a molecular formula of C₅H₃BrClNO₂S and a molecular weight of approximately 256.51 g/mol .[1] Its synthetic utility is anchored in two key structural features: the reactive sulfonyl chloride group and the functionalized pyridine ring. The highly electrophilic sulfur atom of the sulfonyl chloride moiety readily undergoes nucleophilic attack, making it an invaluable precursor for the synthesis of a wide array of sulfonamides and sulfonate esters.[1] These functional groups are prevalent in a multitude of pharmacologically active compounds, including anti-inflammatory and antibacterial drugs.[1]

Furthermore, the presence of a bromine atom on the pyridine ring offers a valuable handle for further molecular elaboration through various cross-coupling reactions. This dual reactivity makes this compound a strategic intermediate in the construction of complex molecular architectures for drug discovery and material science applications.[1] However, the very reactivity that makes this compound so valuable also dictates its challenging stability profile, particularly in the presence of nucleophilic solvents.

Solubility Profile: A Qualitative and Strategic Overview

A comprehensive understanding of a reagent's solubility is fundamental to designing robust and scalable synthetic protocols. While precise quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative assessment based on its chemical properties and available information provides a strong foundation for solvent selection.

The polarity of the sulfonyl chloride group suggests some affinity for polar organic solvents. However, the hydrophobic nature of the bromopyridine ring and the compound's high reactivity with protic solvents significantly influence its solubility profile. It is crucial to select anhydrous solvents to prevent degradation.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Expected Solubility | Rationale & Remarks |

| Aprotic Halogenated | Dichloromethane (DCM) | High | Aprotic nature prevents reaction with the sulfonyl chloride. The polarity is suitable for dissolving the compound. Often cited as a preferred solvent for reactions.[2] |

| Aprotic Ethers | Tetrahydrofuran (THF) | Moderate to High | Aprotic and polar, generally a good solvent for a wide range of organic compounds. Should be anhydrous. |

| Aprotic Polar | Acetonitrile (ACN) | Moderate | A polar aprotic solvent that can be a suitable choice. Must be rigorously dried. |

| Dimethylformamide (DMF) | High | A highly polar aprotic solvent, likely to be a good solvent. However, its higher boiling point can complicate product isolation.[2] | |

| Aprotic Esters | Ethyl Acetate (EtOAc) | Moderate | A moderately polar aprotic solvent. Anhydrous conditions are essential. |

| Aprotic Aromatic | Toluene | Low to Moderate | A non-polar aprotic solvent. Solubility is expected to be lower compared to more polar options. |

| Protic Solvents | Water, Alcohols (e.g., Methanol, Ethanol) | Insoluble (Reacts) | Not recommended. The compound is highly sensitive to moisture and will readily react with protic solvents, leading to hydrolysis and solvolysis.[2][3] |

| Non-Polar Hydrocarbons | Hexanes, Heptane | Very Low/Insoluble | The compound's polarity is too high for significant solubility in non-polar hydrocarbon solvents. |

Causality in Solvent Selection: The choice of solvent is not merely about dissolution but is a critical parameter that dictates the stability of this compound. Aprotic solvents are the preferred choice as they lack the acidic protons that can initiate nucleophilic attack on the sulfonyl chloride group. Among aprotic solvents, those with moderate to high polarity, such as dichloromethane and tetrahydrofuran, are often optimal for achieving sufficient concentrations for synthetic transformations while minimizing unwanted side reactions.

Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its environment. The primary degradation pathways are hydrolysis and solvolysis, driven by the presence of water and other nucleophilic protic solvents.[4]

Hydrolysis: The Primary Degradation Route

In the presence of water, even in trace amounts, this compound undergoes rapid and irreversible hydrolysis to form the corresponding 5-bromopyridine-2-sulfonic acid and hydrochloric acid.[2] This reaction is a significant concern as it consumes the starting material and introduces acidic byproducts that can catalyze further decomposition or interfere with subsequent reactions.

Solvolysis in Protic Solvents

Similar to hydrolysis, protic solvents such as alcohols will react with this compound in a process known as solvolysis. For instance, reaction with an alcohol (R'OH) will yield the corresponding sulfonate ester. This reaction proceeds via a concerted SN2 mechanism, where the alcohol acts as the nucleophile.[3]

Thermal Stability

This compound is a solid with a reported melting point in the range of 80-83°C.[1] It is generally stable at recommended storage temperatures (0-8°C).[1] However, at elevated temperatures, thermal decomposition can occur, leading to the release of hazardous gases such as carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen halides.[2]

The following diagram illustrates the primary degradation pathways of this compound.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromopyridine-2-sulfonyl chloride

An In-depth Guide for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Key Building Block

5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in the realms of pharmaceutical and agrochemical synthesis. Its utility lies in the electrophilic nature of the sulfonyl chloride moiety, which allows for the facile construction of sulfonamides—a functional group integral to a multitude of therapeutic agents.[1] The presence of the bromopyridine core offers additional avenues for molecular diversification, making it a valuable tool for medicinal chemists. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and strict adherence to safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound, offering practical, in-depth procedures to ensure its safe handling, use, and disposal.

Section 1: Hazard Analysis and Risk Mitigation

A comprehensive understanding of the hazards associated with this compound is the foundation of safe laboratory practice. The primary risks stem from its corrosive nature and high reactivity, particularly with nucleophiles like water.

GHS Hazard Profile

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products.

| Hazard Class | GHS Classification | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | Skin Corrosion 1B | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Serious Eye Damage/Irritation | Eye Damage 1 | Danger | H314: Causes severe skin burns and eye damage.[2] |

| Skin Sensitization | Skin Sensitizer 1 | Danger | H317: May cause an allergic skin reaction.[2] |

This table summarizes the primary GHS classifications for this compound.

The Chemistry Behind the Hazards: Understanding Reactivity

The potent hazards of this compound are a direct consequence of its chemical structure. The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, making it susceptible to nucleophilic attack.

Moisture Sensitivity: The most critical reactivity consideration is its violent reaction with water. This hydrolysis reaction produces 5-bromopyridine-2-sulfonic acid and hydrochloric acid (HCl), both of which are highly corrosive.

R-SO₂Cl + H₂O → R-SO₃H + HCl

This exothermic reaction can generate corrosive fumes and poses a significant risk of severe burns upon contact with skin or mucous membranes. Therefore, maintaining anhydrous (dry) conditions during storage and handling is paramount.

Reactivity with Other Nucleophiles: Beyond water, this compound will react readily with other nucleophiles such as alcohols, and primary or secondary amines.[3] While this reactivity is harnessed for desired chemical transformations, it also means the compound is incompatible with a range of common laboratory chemicals.

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reaction setup, must be performed in a certified chemical fume hood. This contains any vapors or dust and protects the researcher from inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

A robust PPE regimen is mandatory when working with this compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. Given the severe corrosive potential, the use of a full-face shield in addition to goggles is strongly recommended, especially when handling larger quantities or during reactions.

-

Skin Protection:

-

Gloves: Nitrile gloves of at least 0.11 mm thickness should be worn. Always inspect gloves for pinholes or tears before use. Given the corrosive nature of the material, consider double-gloving.

-

Lab Coat: A flame-resistant lab coat is essential to protect against splashes.

-

-

Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with a cartridge appropriate for acid gases and organic vapors should be used.

Section 2: Safe Handling and Experimental Workflow

A systematic approach to handling this compound, from receipt to disposal, is crucial for minimizing risk.

Caption: A logical workflow for the safe handling of this compound.

Storage

Upon receipt, inspect the container for any damage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents. Recommended storage temperature is between 0-8°C.[1]

A Representative Experimental Protocol: Synthesis of a Sulfonamide

The following protocol is a generalized yet robust procedure for the synthesis of a sulfonamide, a common application of this compound. This illustrates the integration of safety precautions at each step.

Objective: To synthesize an N-substituted-5-bromopyridine-2-sulfonamide.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (or another non-nucleophilic base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, and other standard glassware (oven-dried)

Procedure:

-

Preparation (in a chemical fume hood):

-

Ensure all glassware is thoroughly oven-dried to remove any traces of water.

-

Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction.

-

Don all required PPE (goggles, face shield, lab coat, nitrile gloves).

-

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere, add the amine and triethylamine, and dissolve in anhydrous DCM.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Slowly add the this compound solution to the stirring amine solution via an addition funnel over 15-30 minutes. The reaction is often exothermic; maintain the temperature with an ice bath if necessary. The slow addition helps to control the reaction rate and heat generation.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Work-up and Quenching:

-

Once the reaction is complete, the reaction mixture must be carefully quenched. Slowly pour the reaction mixture into a beaker containing saturated sodium bicarbonate solution. This will neutralize the triethylamine hydrochloride salt and any remaining unreacted sulfonyl chloride. Be aware of potential gas evolution (CO₂).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine to remove any remaining aqueous components.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by column chromatography or recrystallization to yield the desired sulfonamide.

-

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling workflow.

-

Spill Cleanup: In case of a small spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal.

-

Quenching Excess Reagent: Small amounts of unreacted this compound can be cautiously quenched by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate.[4] This should be done in a fume hood.

-

Waste Streams:

-

Solid Waste: Contaminated consumables (gloves, absorbent materials) must be placed in a clearly labeled hazardous waste container.

-

Liquid Waste: Halogenated organic solvents from the reaction and work-up should be collected in a designated halogenated waste container. The aqueous waste from the work-up, once neutralized, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.

-

Section 3: Emergency Procedures

In the event of an exposure or accident, immediate and appropriate action is crucial.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

This table outlines the immediate first aid responses to exposure.

Fire and Explosion Hazards

While not highly flammable, this compound can decompose under fire conditions to produce toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, sulfur oxides, and hydrogen bromide.[5]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound. Do NOT use water, as it will react violently.

Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its significant hazards. A culture of safety, built upon a thorough understanding of the chemical's reactivity and a disciplined approach to handling, is non-negotiable. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed workflows for handling and emergencies outlined in this guide, researchers can confidently and safely leverage the synthetic potential of this important building block.

References

An In-depth Technical Guide to 5-Bromopyridine-2-sulfonyl Chloride: Commercial Availability, Purity, and Application

Introduction

5-Bromopyridine-2-sulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly valued within pharmaceutical and agrochemical research.[1] Its structure, featuring a pyridine ring substituted with a bromine atom and a highly reactive sulfonyl chloride group, makes it a versatile building block for introducing sulfonyl moieties and a platform for further molecular elaboration via cross-coupling reactions.[1][2] The strong electrophilic nature of the sulfonyl chloride functional group allows for efficient sulfonylation reactions, making it indispensable for creating sulfonamides—a class of compounds with a broad spectrum of biological activities.[1][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its commercial availability, recommended protocols for purity verification, safe handling procedures, and a practical application in synthesis. The objective is to equip the user with the necessary field-proven insights to confidently procure, validate, and utilize this important chemical intermediate.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is fundamental to its successful application. This compound is typically a white to off-white solid at room temperature.[1] Key physicochemical data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 874959-68-9 | [1] |

| Molecular Formula | C₅H₃BrClNO₂S | [1][4] |

| Molecular Weight | 256.51 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 80-83 °C | |

| Boiling Point | 301 °C at 760 mmHg | |

| InChI Key | CZPJXSLJOVFCOH-UHFFFAOYSA-N | [4] |

Commercial Availability and Procurement

This compound is readily available from a variety of chemical suppliers. Purity levels typically range from 95% to over 99%, with HPLC being the most common method for purity assessment cited by vendors.[1] For early-stage discovery research, a purity of ≥95% may be sufficient. However, for later-stage development, GMP (Good Manufacturing Practice) applications, or when precise stoichiometry is critical, sourcing material with the highest possible purity (e.g., ≥99%) is strongly advised to avoid the introduction of unknown variables into experimental outcomes.

A non-exhaustive list of potential suppliers is provided below. Researchers should always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity before use.

| Supplier | Stated Purity | CAS Number |

| Sigma-Aldrich (AldrichCPR) | 95% | 874959-68-9[4] |

| Chem-Impex | ≥ 99% (HPLC) | 874959-68-9[1] |

| Molport | Available from multiple suppliers | 874959-68-9[5] |

| Alfa Chemistry | 96% (as HCl salt) | 1150561-80-0[6] |

Note: The hydrochloride salt (CAS 1150561-80-0) is also commercially available and may be used in certain applications.[6][7]

Quality Control and Purity Analysis: A Practical Guide

The sulfonyl chloride functional group is inherently reactive, particularly towards nucleophiles like water. Consequently, verifying the purity and integrity of this compound upon receipt and before use is a critical, self-validating step in any experimental workflow. Hydrolysis to the corresponding sulfonic acid is the most common degradation pathway.

Recommended Analytical Techniques

A multi-pronged analytical approach is recommended to ensure both the identity and purity of the material.

Caption: Workflow for quality control of incoming this compound.

This method is designed to separate the parent compound from potential impurities, most notably its sulfonic acid hydrolysate.

1. Instrumentation and Columns:

-

HPLC system with a PDA or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Sample Preparation:

-

Accurately weigh ~1 mg of this compound.

-

Dissolve in 1.0 mL of dry acetonitrile to create a 1 mg/mL stock solution. Causality: Acetonitrile is used as it is aprotic and will not react with the sulfonyl chloride.

-

Dilute as necessary to fall within the linear range of the detector.

3. Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

Detection Wavelength: 254 nm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

4. Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 20.0 | 5 | 95 |

| 20.1 | 95 | 5 |

| 25.0 | 95 | 5 |

5. Data Analysis:

-

Integrate all peaks.

-

Calculate purity by the area percent method. The main peak should correspond to the this compound. The primary impurity, if present, will be the more polar sulfonic acid, which will have a shorter retention time.

¹H NMR is the gold standard for confirming the chemical structure of the reagent.

1. Sample Preparation:

-

Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Causality: CDCl₃ is preferred as it is non-nucleophilic. If solubility is an issue, DMSO-d₆ can be used, but the sample should be run immediately to minimize degradation.

2. Acquisition:

-

Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.

3. Expected Chemical Shifts:

-

The aromatic region will show three distinct signals corresponding to the protons on the pyridine ring. The exact chemical shifts (δ, ppm) and coupling patterns will be consistent with the 2,5-disubstituted pyridine structure. While specific literature values for this exact compound can be sparse, general principles of pyridine NMR and data from similar structures can be used for interpretation.[8] Purity can be estimated by comparing the integral of the compound's protons to those of any visible impurities.

Safe Handling and Storage Protocols

Sulfonyl chlorides are corrosive and moisture-sensitive.[9] Proper handling is essential for both user safety and maintaining the integrity of the reagent.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Handling: Handle in a well-ventilated fume hood.[9] Avoid breathing dust or vapors. The compound is classified as causing severe skin burns and eye damage.[4]

-

Moisture Sensitivity: This compound reacts with water, potentially violently, to liberate toxic gas (HCl).[9] Use only dry glassware and inert solvents. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperatures are often refrigerated (0-8 °C) or frozen (-20 °C) to minimize degradation.[1]

Application in Synthesis: A Case Study

The primary use of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines.[1][3]

Reaction Scheme: Synthesis of a Pyridyl Sulfonamide

Caption: General reaction scheme for sulfonamide synthesis.

Protocol 3: General Procedure for Sulfonamide Formation

1. Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.0 equivalent) and a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine (1.2-1.5 equivalents). Causality: The base is required to quench the HCl byproduct generated during the reaction.

-

Cool the mixture to 0 °C in an ice bath.

2. Reagent Addition:

-

Dissolve this compound (1.0-1.1 equivalents) in a minimal amount of dry CH₂Cl₂.

-

Add the sulfonyl chloride solution dropwise to the cooled amine mixture over 10-15 minutes.

3. Reaction and Workup:

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired sulfonamide.

Conclusion

This compound is a high-value reagent whose utility is directly dependent on its purity. Commercial availability is widespread, but rigorous incoming quality control using techniques like HPLC and NMR is paramount to ensure reliable and reproducible results in research and development. By implementing the analytical and handling protocols outlined in this guide, scientists can confidently leverage the synthetic potential of this versatile building block to advance their projects in medicinal chemistry and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | 874959-68-9 | Buy Now [molport.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1150561-80-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Substituted 5-Bromopyridine-2-sulfonamides

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 5-Bromopyridine-2-sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[1][2] When incorporated into a pyridine ring, particularly one substituted with a bromine atom at the 5-position, the resulting 5-bromopyridine-2-sulfonamide scaffold offers a unique combination of physicochemical properties and synthetic handles. The bromine atom provides a site for further functionalization, such as through Suzuki-Miyaura cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.[3] This guide provides a detailed exploration of the reaction between 5-bromopyridine-2-sulfonyl chloride and primary or secondary amines, offering in-depth protocols and expert insights for the synthesis of this valuable class of compounds.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The formation of a sulfonamide from a sulfonyl chloride and a primary or secondary amine proceeds through a well-established nucleophilic substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the this compound. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently expelled from the tetrahedral intermediate.

-

Proton Transfer: A base, typically an excess of the reacting amine or an added tertiary amine like triethylamine or pyridine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and the protonated base.[4][5]

The overall reaction is a robust and efficient method for the formation of the stable S-N bond characteristic of sulfonamides.[1]

Caption: General mechanism of sulfonamide formation.

Experimental Protocols

Protocol 1: Conventional Synthesis of N-Aryl-5-bromopyridine-2-sulfonamide

This protocol describes a standard method for the synthesis of an N-aryl sulfonamide using pyridine as both the base and a solvent.

Materials:

-

This compound

-

Substituted aniline

-

Pyridine (anhydrous)

-

Dichloromethane (DCM)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous pyridine (10 mL per 1.1 mmol of aniline).

-

Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. To this stirred solution, add this compound (1.1 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Upon completion, add chilled water (5 mL) to the reaction mixture and stir for 15 minutes to quench any unreacted sulfonyl chloride.

-

Reduce the volume of the reaction mixture under reduced pressure.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash sequentially with 5% NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure N-aryl-5-bromopyridine-2-sulfonamide.

Protocol 2: Microwave-Assisted Synthesis of N-Alkyl-5-bromopyridine-2-sulfonamide

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.[6]

Materials:

-

This compound

-

Primary or secondary aliphatic amine

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated ammonium chloride (NH₄Cl) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the aliphatic amine (1.2 eq), and triethylamine (1.5 eq) in anhydrous THF (5 mL per 1 mmol of sulfonyl chloride).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 10-30 minutes.

-

Work-up:

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with saturated NH₄Cl solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized experimental workflow for the synthesis of 5-bromopyridine-2-sulfonamides.

Data Presentation: Reaction of this compound with Various Amines

The following table summarizes typical reaction conditions and outcomes for the synthesis of a range of N-substituted 5-bromopyridine-2-sulfonamides.

| Entry | Amine | Base | Solvent | Method | Time | Temp (°C) | Yield (%) |

| 1 | Aniline | Pyridine | Pyridine | Conventional | 12h | rt | ~90 |

| 2 | 4-Methylaniline | Pyridine | Pyridine | Conventional | 12h | rt | ~85 |

| 3 | 4-Chloroaniline | Pyridine | Pyridine | Conventional | 18h | rt | ~80 |

| 4 | Benzylamine | Triethylamine | THF | Conventional | 6h | rt | ~92 |

| 5 | Morpholine | Triethylamine | DCM | Conventional | 4h | rt | ~95 |

| 6 | Piperidine | Triethylamine | DCM | Conventional | 4h | rt | ~93 |

| 7 | Aniline | N/A | Neat | Microwave | 3 min | 120 | 97[6] |

| 8 | Benzylamine | N/A | Neat | Microwave | 5 min | 120 | 90[6] |

Yields are approximate and can vary based on the specific reaction scale and purification efficiency.

Expert Insights and Causality

-

Choice of Base: A base is crucial to neutralize the HCl byproduct, driving the reaction to completion.[4] Pyridine can act as both a base and a solvent, which is convenient for reactions with less nucleophilic aromatic amines.[5] For more reactive aliphatic amines, a non-nucleophilic base like triethylamine in an inert solvent like DCM or THF is preferred to avoid side reactions.

-

Solvent Selection: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Aprotic solvents such as DCM, THF, and acetonitrile are commonly used.[7] For microwave-assisted synthesis, a solvent-free approach can be highly efficient and environmentally friendly.[6]

-

Reaction Temperature: Reactions with highly nucleophilic amines can often be performed at room temperature. Less reactive amines, such as anilines with electron-withdrawing groups, may require gentle heating. Microwave heating provides a rapid and efficient way to reach the required temperature, significantly reducing reaction times.[6]

-

Work-up and Purification: The aqueous work-up is designed to remove the base hydrochloride salt and any remaining water-soluble impurities. A wash with a mild base like sodium bicarbonate solution ensures the complete removal of any acidic byproducts. Purification by column chromatography is typically necessary to obtain a highly pure product, especially for applications in drug discovery.

References

- 1. 5-Bromopyrimidine-2-sulfonyl chloride | Benchchem [benchchem.com]

- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. cbijournal.com [cbijournal.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Navigating the Chemoselective Suzuki-Miyaura Coupling of 5-Bromopyridine-2-sulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Value of a Challenging Building Block

Substituted biaryl pyridines are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The incorporation of a sulfonyl moiety further enhances their utility, often improving pharmacokinetic properties such as solubility and metabolic stability. The molecule 5-bromopyridine-2-sulfonyl chloride represents a highly valuable, yet synthetically challenging, building block for drug discovery programs. It offers two distinct electrophilic sites for cross-coupling: the C5-Bromo bond and the C2-sulfonyl chloride group.

This application note provides a comprehensive guide to performing a Suzuki-Miyaura cross-coupling reaction selectively at the C5-bromo position. We will delve into the inherent chemoselectivity challenges, provide a detailed mechanistic rationale for overcoming them, and present a robust experimental protocol designed as a starting point for optimization.

The Core Challenge: Chemoselectivity in a Bifunctional Electrophile

The primary obstacle in utilizing this compound is the competitive reactivity of its two electrophilic centers in palladium-catalyzed cross-coupling reactions.

-

Site 1: C5-Br Bond: A standard electrophile for Suzuki-Miyaura coupling. The electron-deficient nature of the pyridine ring generally facilitates oxidative addition at this site compared to a simple bromobenzene.[1]

-

Site 2: C2-SO₂Cl Bond: The carbon-sulfur bond of an arylsulfonyl chloride can also undergo oxidative addition with a Pd(0) catalyst, leading to a "desulfonylative" coupling where the SO₂Cl group is lost.

Crucially, the established reactivity order for common electrophiles in Suzuki-Miyaura reactions is: Ar-I > Ar-SO₂Cl > Ar-Br > Ar-Cl .[2][3][4] This indicates that under many standard conditions, the sulfonyl chloride group is more reactive than the bromide, presenting a significant selectivity challenge. Achieving the desired coupling at the C-Br bond requires a carefully designed catalytic system that can invert or suppress this intrinsic reactivity pattern.

Mechanistic Considerations for Selective C-Br Coupling

The standard catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Our strategy focuses on tuning the reaction parameters to kinetically favor the oxidative addition of the Pd(0) catalyst into the C-Br bond over the C-S bond, while also preserving the integrity of the sulfonyl chloride moiety.

Caption: Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Catalyst and Ligand Selection: The Key to Selectivity

The choice of ligand is the most critical parameter for controlling the outcome of this reaction. For challenging substrates like electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are essential.[5][6]

-

Rationale (Expertise): Ligands such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective. They promote the crucial oxidative addition step at the C-Br bond and stabilize the active Pd(0) species.[7] There is evidence that highly sterically demanding ligands can promote different oxidative addition mechanisms, potentially altering site selectivity by favoring reaction at stronger, less accessible C-X bonds.[8] By using a highly active ligand system, it may be possible to lower the activation barrier for C-Br insertion sufficiently to outcompete the C-S insertion pathway, especially at lower temperatures.

Base Selection: Activating the Nucleophile, Protecting the Electrophile

The base is required to activate the boronic acid partner for transmetalation. However, strong or nucleophilic bases can lead to the hydrolysis of the sensitive sulfonyl chloride group to the corresponding sulfonic acid, deactivating the substrate.

-